molecular formula C12H3ClF5NO B1453170 2-Chloro-5-(pentafluorobenzoyl)pyridine CAS No. 1187165-90-7

2-Chloro-5-(pentafluorobenzoyl)pyridine

Cat. No.: B1453170
CAS No.: 1187165-90-7
M. Wt: 307.6 g/mol
InChI Key: IBGJLRNTAAFHOY-UHFFFAOYSA-N
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Description

2-Chloro-5-(pentafluorobenzoyl)pyridine is an organic compound with the molecular formula C12H3ClF5NO and a molecular weight of 307.6 g/mol . This compound is characterized by the presence of a chloro group at the second position and a pentafluorobenzoyl group at the fifth position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Chloro-5-(pentafluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with pentafluorobenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-Chloro-5-(pentafluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(pentafluorobenzoyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and pentafluorobenzoyl groups play a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-5-(pentafluorobenzoyl)pyridine can be compared with other similar compounds such as:

    2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a pentafluorobenzoyl group.

    2-Chloro-5-(difluoromethyl)pyridine: This compound has a difluoromethyl group instead of a pentafluorobenzoyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentafluorobenzoyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3ClF5NO/c13-5-2-1-4(3-19-5)12(20)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGJLRNTAAFHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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